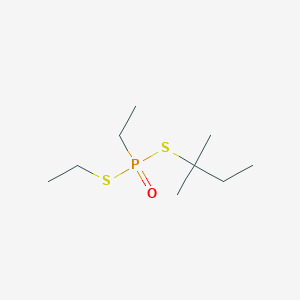
N'-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a nitrosourea group, which is known for its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea typically involves the reaction of 4-chloro-2-methylaniline with nitrosating agents under controlled conditions. One common method involves the use of sodium nitrite and hydrochloric acid to generate the nitrosating agent in situ, which then reacts with the amine to form the desired nitrosourea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrosourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to alkylate DNA.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products .
Wirkmechanismus
The mechanism of action of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea involves its ability to alkylate nucleophilic sites in biological molecules. This alkylation can lead to the formation of cross-links in DNA, thereby inhibiting DNA replication and transcription. The compound targets specific molecular pathways involved in cell division and can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(methylthio)benzamide
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-
- 4-Chloro-2-methylaniline
Uniqueness
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea is unique due to its specific nitrosourea group, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to form stable intermediates and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Eigenschaften
CAS-Nummer |
92085-21-7 |
|---|---|
Molekularformel |
C9H10ClN3O2 |
Molekulargewicht |
227.65 g/mol |
IUPAC-Name |
3-(4-chloro-2-methylphenyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C9H10ClN3O2/c1-6-5-7(10)3-4-8(6)11-9(14)13(2)12-15/h3-5H,1-2H3,(H,11,14) |
InChI-Schlüssel |
CSRDQKHXESFLAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
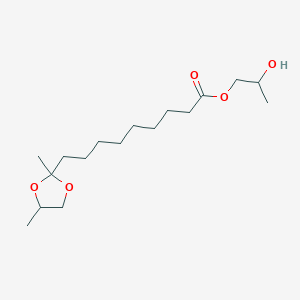
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)

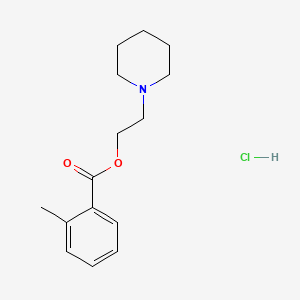
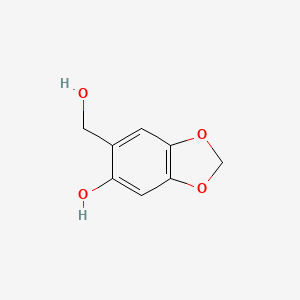
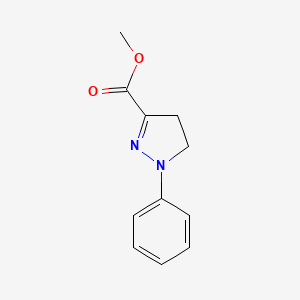
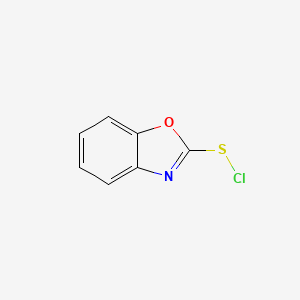

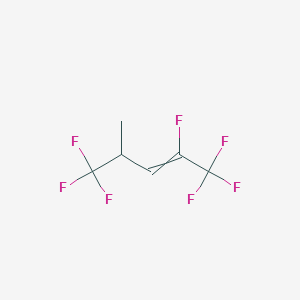
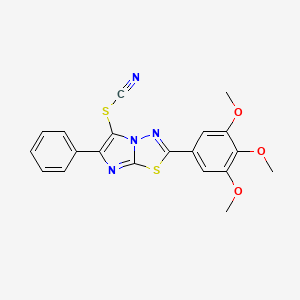
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
